

# Commercial availability of 2-Chloro-3-(trifluoromethyl)pyrazine

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## Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethyl)pyrazine
Cat. No.:	B1278106

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An In-depth Technical Guide to **2-Chloro-3-(trifluoromethyl)pyrazine** for Researchers and Drug Development Professionals

**Executive Summary:** This document provides a comprehensive technical overview of **2-Chloro-3-(trifluoromethyl)pyrazine** (CAS No. 191340-90-6), a key heterocyclic building block in modern chemical research. It details the compound's commercial availability, physicochemical properties, and its application in synthetic chemistry. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and agrochemical industries who utilize advanced chemical intermediates. Included are detailed experimental protocols and workflow visualizations to support practical laboratory applications.

## Introduction

**2-Chloro-3-(trifluoromethyl)pyrazine** is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a pyrazine ring, a versatile nitrogen-containing heterocycle, with two key functional groups: a chloro group and a trifluoromethyl group. The trifluoromethyl (-CF<sub>3</sub>) group is a valuable substituent known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule. The chloro atom serves as an excellent leaving group, making the compound a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions. This combination makes **2-Chloro-3-(trifluoromethyl)pyrazine** a valuable building block for the synthesis of complex organic molecules.

**(trifluoromethyl)pyrazine** a valuable starting material for the synthesis of complex molecules with potential therapeutic or industrial applications.

## Commercial Availability

**2-Chloro-3-(trifluoromethyl)pyrazine** is readily available from several chemical suppliers, facilitating its use in both academic and industrial research settings. The compound is typically offered in various purities and quantities, suitable for applications ranging from small-scale discovery to process development.

Supplier	Catalog Number	Purity	Available Quantities
1st Scientific LLC	ST002GMX	97%	250 mg
1st Scientific LLC	ST002GMX	95%	1 g
ChemScene	CS-0043159	>97.0% (by NMR)	-

Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and analytical data for **2-Chloro-3-(trifluoromethyl)pyrazine** is presented below. This information is critical for reaction planning, safety assessment, and analytical characterization.

Property	Value	Source
CAS Number	191340-90-6	ChemScene[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClF <sub>3</sub> N <sub>2</sub>	ChemScene[1]
Molecular Weight	182.53 g/mol	ChemScene[1]
Appearance	Colorless to light yellow liquid	ChemScene[1]
Purity	>97.0% (by <sup>1</sup> H NMR)	ChemScene[1]
Storage Conditions	2-8°C, stored under nitrogen	ChemScene[1]
<sup>1</sup> H NMR Spectrum	Consistent with structure	ChemScene[1]

## Applications in Organic Synthesis

The primary application of **2-Chloro-3-(trifluoromethyl)pyrazine** is as a versatile intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNA) and serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, amine, and alkyne moieties, respectively, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.

## Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-Chloro-3-(trifluoromethyl)pyrazine** with a generic arylboronic acid.

Reaction: Synthesis of 2-(Aryl)-3-(trifluoromethyl)pyrazine

Materials and Reagents:

- **2-Chloro-3-(trifluoromethyl)pyrazine** (1.0 eq., e.g., 182.5 mg, 1.0 mmol)
- Arylboronic acid (1.2 eq., 1.2 mmol)

- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.03 eq., 3 mol%)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.5 eq., 2.5 mmol)
- 1,4-Dioxane (solvent, e.g., 8 mL)
- Water (solvent, e.g., 2 mL)

#### Procedure:

- To a flame-dried Schlenk flask, add **2-Chloro-3-(trifluoromethyl)pyrazine**, the arylboronic acid,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , and potassium carbonate.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvents (1,4-dioxane and water) via syringe.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- Cool the reaction mixture to room temperature.

#### Work-up and Purification:

- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Aryl)-3-(trifluoromethyl)pyrazine product.

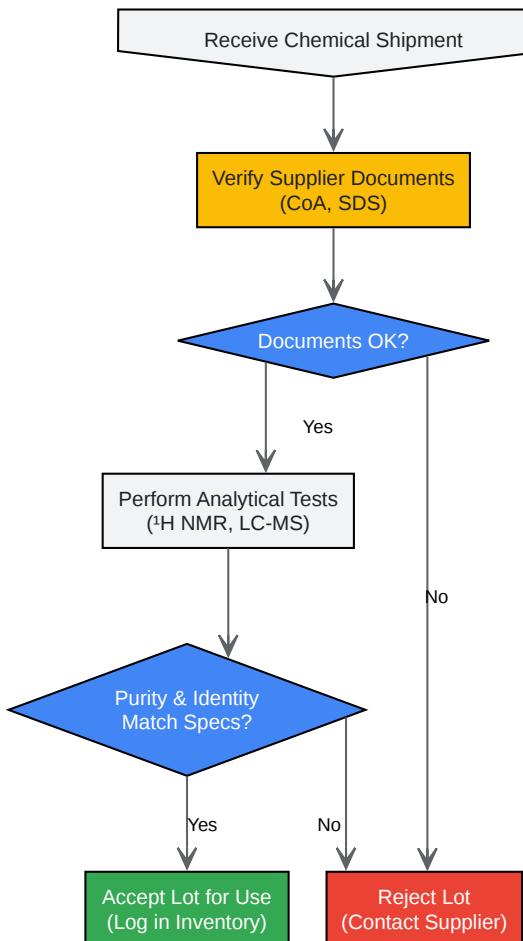
## Workflow Visualizations

The following diagrams illustrate key workflows relevant to the use of **2-Chloro-3-(trifluoromethyl)pyrazine** in a research setting.



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Caption: Synthetic workflow for a Suzuki-Miyaura cross-coupling reaction.



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Caption: Quality control workflow for incoming research chemicals.

## Safety Information

**2-Chloro-3-(trifluoromethyl)pyrazine** is a chemical compound intended for research use only by trained professionals. As with all halogenated and fluorinated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed hazard, handling, and disposal information before use.

## Conclusion

**2-Chloro-3-(trifluoromethyl)pyrazine** is a commercially accessible and highly valuable building block for synthetic chemistry. Its unique combination of a reactive chloro-substituent and a property-enhancing trifluoromethyl group on a pyrazine core makes it an ideal starting material for constructing novel molecules. The well-established reactivity of this compound in cross-coupling reactions provides a reliable pathway for the synthesis of diverse derivatives for evaluation in pharmaceutical, agrochemical, and materials science research.

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## References

- 1. [file.chemscene.com](http://file.chemscene.com) [file.chemscene.com]
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